Methanesulfinic acid, propyl ester

Description

Current Status and Research Landscape of Methanesulfinic Acid Esters

Methanesulfinic acid esters, including the propyl variant, are recognized for their role as versatile reagents in organic synthesis. tcichemicals.comrsc.org The sulfinate ester functional group imparts a distinct reactivity, making these compounds valuable intermediates. rsc.org Current research often focuses on the development of novel synthetic methods for their preparation and their application in the construction of complex molecular architectures. rsc.orgrsc.org The electron-withdrawing nature of the sulfonyloxy group activates the α-carbon, making it susceptible to nucleophilic attack, a key feature exploited in various synthetic transformations. tcichemicals.com

The broader family of methanesulfonic acid and its derivatives are considered important in various chemical processes. rsc.orgwikipedia.org Methanesulfonic acid itself is a strong, non-oxidizing acid, making it a useful catalyst in reactions like esterification and alkylation. rsc.org Its esters, known as mesylates, are excellent leaving groups in substitution reactions. cymitquimica.comcymitquimica.com

Historical Development of Research on Propyl Methanesulfinate (B1228633)

While specific historical milestones for propyl methanesulfinate are not extensively documented in readily available literature, the study of sulfinate esters, in general, has a longer history. Early research, dating back to the mid-20th century, laid the groundwork for understanding their preparation and fundamental properties. acs.org The development of new synthetic methodologies, particularly in recent decades, has significantly expanded the accessibility and utility of sulfinate esters, including propyl methanesulfinate. rsc.org These advancements include catalytic methods for their synthesis from readily available starting materials like thiols and sulfinic acids. rsc.org

Theoretical Significance of Propyl Methanesulfinate in Organic Synthesis and Reactivity

The theoretical importance of propyl methanesulfinate lies in the reactivity conferred by the sulfinate ester group. The sulfur atom in a sulfinate ester is chiral and can exist in a stable configuration, which has implications for stereoselective synthesis. researchgate.net The S-O bond can be cleaved under various conditions, allowing the sulfinate group to act as a precursor to sulfones, sulfoxides, and other sulfur-containing compounds. researchgate.net

Furthermore, the propyl group can influence the compound's physical properties, such as its solubility and boiling point, and can play a role in the steric environment around the reactive center. The interplay between the electronic effects of the methansulfinyl group and the nature of the alkyl group is a key aspect of its chemical behavior.

Overview of Major Research Domains for Propyl Methanesulfinate

Research involving propyl methanesulfinate and related sulfinate esters primarily falls into the following domains:

Synthetic Methodology: A significant area of research is the development of new and efficient methods for the synthesis of sulfinate esters. rsc.orgrsc.org This includes the use of various catalysts and starting materials to improve yields and substrate scope.

Reagents in Organic Synthesis: Propyl methanesulfinate can serve as a propylating agent under certain reaction conditions. More broadly, sulfinate esters are used in cross-coupling reactions and as precursors for the formation of C-S bonds, which are prevalent in many biologically active molecules and functional materials. chemrevlett.com

Mechanistic Studies: The unique reactivity of sulfinate esters prompts investigations into the mechanisms of their reactions. Understanding the pathways of these transformations allows for better control and optimization of synthetic protocols. chemrevlett.com

Interactive Data Table: Properties of Propyl Methanesulfinate

| Property | Value | Source(s) |

| Molecular Formula | C4H10O2S | smolecule.com |

| Molecular Weight | 122.18 g/mol | smolecule.com |

| CAS Number | 52693-45-5 | smolecule.com |

| Appearance | Clear liquid | smolecule.com |

It is important to note that some sources list properties for "propyl methanesulfonate," a related but distinct compound with the formula C4H10O3S. cymitquimica.comcymitquimica.comnih.govfishersci.catcichemicals.comchemicalbook.comsigmaaldrich.comambeed.com The presence of an additional oxygen atom in the sulfonate group significantly alters its chemical properties and reactivity.

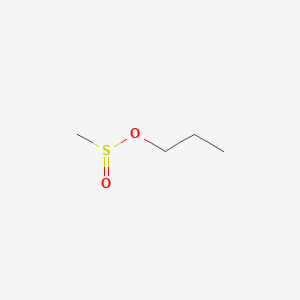

Structure

2D Structure

3D Structure

Properties

CAS No. |

52693-45-5 |

|---|---|

Molecular Formula |

C4H10O2S |

Molecular Weight |

122.19 g/mol |

IUPAC Name |

propyl methanesulfinate |

InChI |

InChI=1S/C4H10O2S/c1-3-4-6-7(2)5/h3-4H2,1-2H3 |

InChI Key |

DVPUXGOWEKHZJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOS(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Propyl Methanesulfinate

Development of Chemo- and Regioselective Synthesis Routes to Propyl Methanesulfinate (B1228633)

The chemo- and regioselective synthesis of propyl methanesulfinate is crucial when dealing with complex substrates that contain multiple reactive sites. The goal is to direct the esterification reaction specifically to the desired hydroxyl group and to avoid side reactions with other functional groups.

Traditional esterification of a sulfinic acid with an alcohol is a fundamental approach. In the context of propyl methanesulfinate, this involves the reaction of methanesulfinic acid with propanol (B110389). However, achieving selectivity in more complex molecules requires advanced strategies. One established method involves the activation of the sulfinic acid. For instance, treatment of a sulfinic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) forms a highly reactive sulfinylimidazole intermediate. This intermediate then reacts selectively with a primary alcohol, like propanol, to yield the corresponding sulfinate ester. organic-chemistry.org This method is notable for its metal-free conditions. rsc.org

Another approach to control selectivity is through catalyst design. Lanthanide(III) triflates have been shown to be effective catalysts for the reaction of sulfinic acids with alcohols, providing good yields of the resulting sulfinate esters. organic-chemistry.org The choice of catalyst and reaction conditions can influence which hydroxyl group in a polyol substrate is esterified, thereby controlling the regioselectivity of the reaction.

The table below summarizes key aspects of these selective synthesis routes.

| Method | Activating Agent/Catalyst | Key Features |

| CDI-mediated Esterification | 1,1'-Carbonyldiimidazole (CDI) | Metal-free; proceeds via a sulfinylimidazole intermediate; good for selective reaction with primary alcohols. organic-chemistry.orgrsc.org |

| Lanthanide Catalysis | Lanthanide(III) triflates | Catalytic approach; effective for esterification of sulfinic acids with various alcohols. organic-chemistry.org |

| Isocyanide-Induced Esterification | Isocyanide | Proceeds through a sulfoxide-type intermediate under isocyanide induction. rsc.org |

Stereocontrolled Synthesis of Chiral Propyl Methanesulfinate Analogues

The synthesis of chiral sulfinate esters, where the sulfur atom is a stereocenter, is a significant challenge in organic chemistry. These chiral molecules are valuable intermediates for the asymmetric synthesis of other important compounds like sulfoxides. rsc.org

A breakthrough in this area is the use of organocatalysis for the asymmetric condensation of prochiral sulfinates and alcohols. nih.gov Researchers have developed a method using a pentanidium organocatalyst to achieve the stereoselective preparation of enantioenriched sulfinate esters. nih.gov This strategy is significant because it allows for the creation of specific stereoisomers, which is critical in fields like medicinal chemistry. The methodology is noted for its mild conditions and tolerance of a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules. nih.gov

The general principle of such a synthesis is outlined below:

Starting Materials : A prochiral sulfinate and an alcohol (e.g., an analogue of propanol).

Catalyst : A chiral organocatalyst, such as a bifunctional iminophosphorane or pentanidium. nih.govchemrxiv.org

Mechanism : The catalyst facilitates a dynamic kinetic resolution or an asymmetric condensation, leading to the preferential formation of one enantiomer of the sulfinate ester. nih.gov

This approach represents a unified strategy for accessing diverse chiral sulfur pharmacophores, starting from sulfinate esters as key linchpin intermediates. nih.gov

Novel Reagents and Catalytic Systems in Propyl Methanesulfinate Preparation

Recent advancements have introduced a variety of novel reagents and catalytic systems to improve the efficiency, selectivity, and scope of sulfinate ester synthesis. These modern methods often offer milder reaction conditions and broader functional group tolerance compared to traditional approaches.

Several innovative systems have been reported:

Ytterbium(III) Triflate (Yb(OTf)₃) : This Lewis acid has been used to catalyze the esterification of sulfinic acids, demonstrating the utility of lanthanide catalysts in this transformation. rsc.org

1,1'-Carbonyldiimidazole (CDI) : As a metal-free activating agent, CDI facilitates the reaction between sulfinic acids and alcohols, including primary, secondary, and tertiary ones, affording very good yields. organic-chemistry.org The reaction proceeds by forming a sulfinylimidazole, which readily reacts with the alcohol. organic-chemistry.org

Isocyanide-Induced Synthesis : This method involves the use of an isocyanide to promote the esterification of sulfinic acids via a sulfoxide-type intermediate. rsc.org

N-Bromosuccinimide (NBS) : Sulfoxides containing a tert-butyl group can be activated with NBS under acidic conditions. The subsequent reaction with an alcohol nucleophile yields the sulfinic acid ester. organic-chemistry.orgrsc.org

Photoredox Catalysis : Light-mediated approaches have been developed, for instance, using red light to initiate the synthesis of related sulfur compounds from sulfinates, highlighting the potential for photocatalysis in this field. researchgate.net

Electrochemical Synthesis : An electrochemical oxidative coupling of thiophenols and alcohols has been developed to produce sulfinic esters. This method uses oxygen from the air as the oxidant and proceeds smoothly at room temperature. organic-chemistry.org

The following table provides a comparative overview of these novel systems.

| Reagent/Catalyst | Precursor(s) | Key Advantage(s) |

| Yb(OTf)₃ | Sulfinic acid, Alcohol | Catalytic, effective Lewis acid. rsc.org |

| 1,1'-Carbonyldiimidazole (CDI) | Sulfinic acid, Alcohol | Metal-free, high yields, broad alcohol scope. organic-chemistry.org |

| N-Bromosuccinimide (NBS) | tert-Butyl sulfoxide (B87167), Alcohol | Utilizes readily available sulfoxide precursors. organic-chemistry.orgrsc.org |

| Photoredox Catalyst | Varies (e.g., Alkynes, Thiols) | Mild conditions, uses light as an energy source. researchgate.net |

| Electrochemical System | Thiophenol, Alcohol | Uses air as the oxidant, room temperature conditions. organic-chemistry.org |

Sustainable and Green Chemistry Approaches in Propyl Methanesulfinate Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly being applied to the synthesis of fine chemicals like propyl methanesulfinate. mdpi.comresearchgate.net The focus is on improving efficiency, reducing waste, and using more environmentally benign materials. nih.gov

Key green chemistry strategies applicable to propyl methanesulfinate synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods are inherently more atom-economical than stoichiometric ones.

Use of Greener Solvents : Traditional solvents like dichloromethane (B109758) or DMF are effective but pose environmental and health risks. Research is focused on replacing them with greener alternatives such as 2-methyl-tetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even performing reactions in water or under solvent-free conditions. mdpi.comunibo.it

Catalysis over Stoichiometric Reagents : The use of catalytic systems (e.g., Yb(OTf)₃, photoredox catalysts) is a core principle of green chemistry. organic-chemistry.orgrsc.org Catalysts reduce waste by being used in small amounts and being recyclable in some cases. Metal-free catalytic systems, such as those using organocatalysts or reagents like CDI, are particularly attractive as they avoid issues with heavy metal contamination in the final product and waste streams. organic-chemistry.orgnih.gov

Energy Efficiency : Methods that operate at ambient temperature and pressure, such as electrochemical synthesis or some photocatalytic reactions, are more energy-efficient than those requiring high temperatures. organic-chemistry.orgmdpi.com Microwave-assisted synthesis can also be a tool for improving energy efficiency by significantly reducing reaction times. mdpi.com

Process Mass Intensity (PMI) : A key metric in green chemistry is the PMI, which is the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the active product. The goal is to lower the PMI by reducing the use of excess reagents and solvents and by improving reaction yields. unibo.it

By adopting these principles, the synthesis of propyl methanesulfinate can be made more sustainable and environmentally responsible.

Large-Scale Synthesis Considerations for Propyl Methanesulfinate

Transitioning a synthetic route from a laboratory setting to large-scale industrial production presents a unique set of challenges. For propyl methanesulfinate, these considerations are critical for ensuring a safe, efficient, and cost-effective process.

Key factors for large-scale synthesis include:

Reaction Conditions and Safety : Reactions that require cryogenic temperatures (e.g., -78 °C) or high pressures are difficult and expensive to implement on a large scale. mdpi.com Exothermic reactions require careful thermal management to prevent runaway reactions. The choice of reagents is also critical; for example, highly reactive or toxic reagents may be acceptable in a lab but pose significant safety risks in a plant.

Catalyst Selection and Cost : For catalytic processes, the cost, stability, and potential for recycling the catalyst are major considerations. While noble metal catalysts can be highly effective, their cost may be prohibitive unless they can be recovered and reused with high efficiency. This makes cheaper, more abundant metal catalysts (e.g., iron-based) or metal-free organocatalysts attractive alternatives. nih.govrsc.org

Workup and Purification : Isolation and purification of the final product can be a major bottleneck in large-scale synthesis. Methods that result in a clean product with minimal byproducts are highly desirable as they simplify purification. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and solvent consumption.

Process Optimization and Control : On a large scale, it is essential to have robust control over reaction parameters such as temperature, pressure, and addition rates. google.com The development of continuous flow processes, as opposed to batch processes, can offer significant advantages in terms of safety, consistency, and efficiency. researchgate.net

For example, a process utilizing a one-pot, solvent-free reaction at moderate temperatures would be a strong candidate for a scalable synthesis of propyl methanesulfinate. rsc.org

Advanced Spectroscopic Characterization for Mechanistic Insights into Propyl Methanesulfinate

Application of High-Resolution NMR Spectroscopy for Propyl Methanesulfinate (B1228633) Derivatives and Intermediates

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For propyl methanesulfinate, both ¹H and ¹³C NMR would provide crucial information regarding the connectivity and chemical environment of the atoms within the molecule.

Predicted ¹H NMR Chemical Shifts for Propyl Methanesulfinate

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃-S | ~2.5 - 2.8 | Singlet |

| O-CH₂- | ~3.9 - 4.2 | Triplet |

| -CH₂-CH₂- | ~1.6 - 1.9 | Sextet |

The methyl protons attached to the sulfur are expected to appear as a singlet due to the absence of adjacent protons. The methylene (B1212753) protons of the propyl group will show characteristic splitting patterns due to spin-spin coupling with their neighbors, appearing as a triplet for the protons adjacent to the oxygen and a sextet for the central methylene group. The terminal methyl protons of the propyl group will appear as a triplet docbrown.infodocbrown.info.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of the carbon atoms.

Predicted ¹³C NMR Chemical Shifts for Propyl Methanesulfinate

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃-S | ~35 - 45 |

| O-CH₂- | ~65 - 75 |

| -CH₂-CH₂- | ~20 - 30 |

The carbon of the methyl group bonded to sulfur is expected to resonate at a distinct chemical shift. The carbons of the propyl group will show a clear differentiation based on their proximity to the electronegative oxygen atom, with the O-CH₂ carbon appearing most downfield docbrown.infoyoutube.com.

Utilizing Vibrational Spectroscopy (IR, Raman) for Structural and Bonding Analysis of Propyl Methanesulfinate

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and analyzing bonding within a molecule. The key vibrational modes for propyl methanesulfinate would involve the S=O and C-O stretching frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of propyl methanesulfinate is predicted to show a strong absorption band characteristic of the sulfinyl group (S=O). The position of this band can provide information about the electronic environment of the sulfur atom.

Predicted IR Absorption Bands for Propyl Methanesulfinate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| S=O Stretch | ~1120 - 1160 | Strong |

| C-O Stretch | ~1000 - 1100 | Strong |

The S=O stretching vibration in sulfinate esters typically appears in the 1120-1160 cm⁻¹ region. The C-O stretching vibration is also expected to be a prominent feature. The aliphatic C-H stretching vibrations will be present in their usual region docbrown.info.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The S=O stretch is also expected to be Raman active. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, where water absorption can interfere with IR measurements.

Mass Spectrometry (MS/MS, HRMS) for Pathway Elucidation and Identification of Propyl Methanesulfinate Adducts

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and its fragments with high accuracy.

The fragmentation of propyl methanesulfinate in a mass spectrometer would likely proceed through several key pathways, including cleavage of the S-O and C-O bonds.

Predicted Key Fragment Ions in the Mass Spectrum of Propyl Methanesulfinate

| m/z | Predicted Fragment |

|---|---|

| 122 | [CH₃S(O)OCH₂CH₂CH₃]⁺ (Molecular Ion) |

| 79 | [CH₃SO₂]⁺ |

| 63 | [CH₃S]⁺ |

The molecular ion peak at m/z 122 would confirm the molecular weight of the compound. Fragmentation would likely lead to the formation of ions corresponding to the methanesulfinyl cation ([CH₃SO₂]⁺) and the propyl cation ([C₃H₇]⁺). Tandem mass spectrometry (MS/MS) experiments would be instrumental in confirming these fragmentation pathways and identifying any intermediates or adducts formed in chemical reactions docbrown.infolibretexts.orgyoutube.com.

X-ray Crystallography and Diffraction Studies of Propyl Methanesulfinate Analogues and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for propyl methanesulfinate itself is available, studies on related sulfinate esters and their metal complexes have provided valuable structural information.

Chiroptical Methods (CD, ORD) for Stereochemical Assignment of Propyl Methanesulfinate Enantiomers

Methanesulfinic acid, propyl ester possesses a stereogenic center at the sulfur atom, making it a chiral molecule. Chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for the stereochemical analysis of such compounds.

The synthesis of enantioenriched sulfinate esters has become an area of significant research interest wixsite.coma-star.edu.sgnih.govorganic-chemistry.org. If propyl methanesulfinate were to be synthesized in an enantiomerically enriched form, CD and ORD spectroscopy would be critical for:

Determining the absolute configuration: By comparing the experimental CD and ORD spectra with those predicted from quantum chemical calculations, the absolute stereochemistry (R or S) at the sulfur atom could be assigned.

Assessing enantiomeric purity: The magnitude of the CD or ORD signal is proportional to the enantiomeric excess of the sample.

The chiroptical properties of a molecule are highly sensitive to its three-dimensional structure. Therefore, these techniques, in conjunction with theoretical calculations, would provide profound insights into the stereochemistry of propyl methanesulfinate and its derivatives.

Theoretical and Computational Chemistry of Propyl Methanesulfinate

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States of Propyl Methanesulfinate (B1228633)

DFT is a workhorse of computational chemistry for studying chemical reactions. For propyl methanesulfinate, DFT calculations could be employed to map out the potential energy surfaces of various reactions it might undergo, such as nucleophilic attack at the sulfur atom or thermal decomposition. These studies would identify the structures of transition states—the high-energy intermediates that connect reactants and products—and calculate the activation energies for these processes. This information is crucial for predicting reaction rates and understanding the factors that control selectivity. For example, the mechanism of its oxidation to the corresponding sulfonate could be explored in detail.

Ab Initio Calculations for Conformational Analysis and Energetics of Propyl Methanesulfinate

The flexibility of the propyl group and rotation around the S-O bond mean that propyl methanesulfinate can exist in multiple conformations. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods, would be used to perform a thorough conformational analysis. By systematically rotating the key dihedral angles (e.g., C-S-O-C), a potential energy surface can be generated. This would reveal the relative energies of different stable conformers (e.g., anti and gauche forms) and the energy barriers separating them. A hypothetical relative energy profile might look like the following:

| Conformer | Dihedral Angle (C-S-O-C) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.0 (Reference) |

| Gauche | ~60° | > 0.0 |

| This table is illustrative and not based on actual experimental or computational data. |

Molecular Dynamics Simulations for Reactivity Predictions Involving Propyl Methanesulfinate

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to model the behavior of molecules over time, often in a solvent or other complex environment. Reactive molecular dynamics, using force fields like ReaxFF, could simulate the chemical transformations of propyl methanesulfinate under specific conditions of temperature and pressure. These simulations can provide insights into reaction pathways and product distributions in a dynamic setting, which is often more representative of real-world chemical systems.

Predictive Modeling of Spectroscopic Properties for Propyl Methanesulfinate

Computational methods are also invaluable for predicting spectroscopic data, which can aid in the experimental identification and characterization of a compound. By calculating the vibrational frequencies using DFT, a theoretical infrared (IR) and Raman spectrum can be generated. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of UV-Visible light. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated and compared with experimental data to confirm the molecular structure.

A hypothetical table of predicted vibrational frequencies might be structured as follows:

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| S=O Stretch | (Predicted Value) |

| C-H Stretch (propyl) | (Predicted Value) |

| S-O Stretch | (Predicted Value) |

| C-S Stretch | (Predicted Value) |

| This table is for illustrative purposes only, as specific calculated data for propyl methanesulfinate is not available. |

Chemical Reactivity and Transformations of Propyl Methanesulfinate

Reactions of Propyl Methanesulfinate (B1228633) with Carbon-Based Nucleophiles and Electrophiles

The reactivity of sulfinate esters like propyl methanesulfinate is marked by the electrophilic nature of the sulfur atom, making it susceptible to attack by various nucleophiles.

Reactions with Carbon-Nucleophiles:

Propyl methanesulfinate can react with a variety of carbon-based nucleophiles, such as organometallic reagents. A prominent example is the Andersen-type synthesis, where organomagnesium reagents (Grignard reagents) are used to displace the alkoxy group of a sulfinate ester. rsc.org This reaction proceeds with inversion of configuration at the sulfur center, providing a reliable method for the synthesis of chiral sulfoxides.

In a typical reaction, propyl methanesulfinate would react with a Grignard reagent (R-MgX) to yield a sulfoxide (B87167) and a magnesium salt of propanol (B110389). The general scheme for this reaction is as follows:

CH₃S(O)OCH₂CH₂CH₃ + R-MgX → CH₃S(O)R + Mg(OCH₂CH₂CH₃)X

This transformation is a cornerstone in the synthesis of enantiomerically enriched sulfoxides, which are important building blocks in medicinal chemistry and asymmetric catalysis.

Heteroatom-Directed Reactivity of Propyl Methanesulfinate (N, O, S, P)

The electrophilic sulfur atom of propyl methanesulfinate also readily reacts with various heteroatom nucleophiles.

Nitrogen Nucleophiles: Amines and other nitrogen-containing nucleophiles can react with sulfinate esters to form sulfinamides. thieme-connect.com This reaction involves the nucleophilic attack of the nitrogen atom on the sulfur center, leading to the displacement of the propoxy group.

Oxygen Nucleophiles: While the ester itself contains an oxygen linkage, reactions with external oxygen nucleophiles like alkoxides can lead to transesterification, where the propoxy group is exchanged for a different alkoxy group.

Sulfur Nucleophiles: Thiolates can react with sulfinate esters, although this reactivity is less commonly exploited compared to reactions with harder nucleophiles.

Phosphorus Nucleophiles: Phosphines and other phosphorus-based nucleophiles can also engage in reactions with sulfinate esters, often leading to complex product mixtures depending on the reaction conditions and the nature of the phosphorus reagent.

Oxidation and Reduction Chemistry of the Sulfinyl Group in Propyl Methanesulfinate

The sulfur atom in propyl methanesulfinate is in the +4 oxidation state and can be either oxidized to the +6 state or reduced.

Oxidation: Oxidation of propyl methanesulfinate yields the corresponding sulfonate ester, propyl methanesulfonate. This transformation can be achieved using various oxidizing agents. The resulting sulfonate is generally more stable and a better leaving group in nucleophilic substitution reactions compared to the parent sulfinate.

Reduction: Reduction of the sulfinyl group in propyl methanesulfinate can lead to the formation of propyl methyl sulfide (B99878). However, controlling the reduction to selectively cleave the S-O bond without affecting other parts of the molecule can be challenging. Reductive desulfonylation methods, often employing active metals or metal hydrides, are typically used for the related sulfones and can sometimes be adapted for sulfinates. wikipedia.org

Transformations Leading to Sulfur-Containing Heterocycles from Propyl Methanesulfinate

While direct transformations of propyl methanesulfinate into sulfur-containing heterocycles are not extensively documented, sulfinate esters, in general, can serve as precursors for such structures. mdpi.comnih.gov The reactivity of the sulfinyl group allows for its incorporation into cyclic systems through various strategies. For instance, intramolecular reactions involving a nucleophilic group elsewhere in the molecule can lead to the formation of a heterocyclic ring containing the sulfur atom.

One potential pathway could involve the reaction of a bifunctional molecule, containing both a nucleophilic center and a group that can be converted to a sulfinate ester, which then undergoes an intramolecular cyclization. The synthesis of complex sulfur-containing natural products often involves the strategic introduction and transformation of sulfur functional groups. nih.gov

Photochemical and Electrochemical Reactivity of Propyl Methanesulfinate

The photochemical and electrochemical behavior of sulfinate esters is an area of growing interest.

Photochemical Reactivity: Upon irradiation with ultraviolet light, sulfinate esters can undergo homolytic cleavage of the S-O or S-C bonds. This can generate sulfinyl radicals, which are highly reactive intermediates that can participate in a variety of subsequent reactions, including additions to unsaturated systems and hydrogen abstraction. The specific products formed will depend on the reaction conditions and the presence of other reactive species.

Electrochemical Reactivity: Electrochemical methods can also be employed to induce redox reactions of sulfinate esters. Anodic oxidation can lead to the formation of sulfonyl species, while cathodic reduction can generate sulfide derivatives. These electrochemical transformations offer an alternative to traditional chemical reagents for effecting oxidation and reduction of the sulfinyl group.

Applications of Propyl Methanesulfinate in Modern Organic Synthesis

Propyl Methanesulfinate (B1228633) as a Key Building Block for Sulfur-Containing Compounds

Asymmetric Synthesis Utilizing Propyl Methanesulfinate Derivatives

The development of asymmetric methods to create chiral sulfur centers is a significant area of research in organic chemistry. While the concept of using chiral sulfinate esters and their derivatives in asymmetric synthesis is established, there is no specific, detailed research that highlights the use of propyl methanesulfinate in this context. The potential for developing chiral variants of this compound or its derivatives for stereoselective reactions remains an unexplored area of research.

Strategic Use in Carbon-Sulfur Bond Formation and Functionalization Reactions

Carbon-sulfur bond formation is a fundamental transformation in the synthesis of numerous biologically active compounds and materials. Sulfinate esters, in general, can participate in such reactions. However, the scientific literature lacks specific examples and in-depth studies on the strategic use of propyl methanesulfinate for the formation of C-S bonds or for the functionalization of existing molecules. The reactivity of the sulfinate ester moiety could theoretically be exploited, but dedicated methodologies employing this specific compound have not been reported.

Role of Propyl Methanesulfinate in Multicomponent Reactions and Cascade Processes

Multicomponent reactions and cascade processes offer efficient pathways to complex molecules from simple starting materials. The incorporation of sulfur-containing fragments is a valuable strategy in the design of such reactions. Despite this, there is no available research to suggest that propyl methanesulfinate has been successfully integrated as a component in any reported multicomponent or cascade reactions.

Emerging Applications of Propyl Methanesulfinate in Diverse Synthetic Scenarios

A thorough review of current chemical literature does not reveal any emerging or novel applications of propyl methanesulfinate in diverse synthetic scenarios beyond its established use in the flavor industry. The compound remains outside the mainstream of reagents and building blocks typically employed in cutting-edge organic synthesis.

Design, Synthesis, and Reactivity of Propyl Methanesulfinate Analogues and Derivatives

Preparation and Characterization of Structural Isomers and Homologues of Propyl Methanesulfinate (B1228633)

The synthesis of propyl methanesulfinate and its structural isomers and homologues typically involves the esterification of methanesulfinic acid or its corresponding sulfinyl chloride with the appropriate alcohol. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Propyl Methanesulfinate (n-Propyl Methanesulfinate): The synthesis of propyl methanesulfinate can be achieved by reacting methanesulfonyl chloride with n-propanol in the presence of a base like triethylamine (B128534) or pyridine. The reaction is typically performed in an inert solvent at controlled temperatures to minimize side reactions. Characterization is accomplished through standard spectroscopic methods. The proton nuclear magnetic resonance (¹H NMR) spectrum would be expected to show a triplet for the terminal methyl group of the propyl chain, a sextet for the methylene (B1212753) group adjacent to the methyl group, a triplet for the methylene group attached to the oxygen, and a singlet for the methyl group attached to the sulfur. The carbon-13 NMR (¹³C NMR) would show distinct signals for the three carbons of the propyl group and the methyl group of the methansulfinyl moiety. Infrared (IR) spectroscopy would reveal a characteristic S=O stretching frequency.

Isopropyl Methanesulfinate: The structural isomer, isopropyl methanesulfinate, is prepared by the reaction of methanesulfonyl chloride with isopropanol. cymitquimica.com The synthesis is carried out under similar conditions to its linear counterpart, often in an organic solvent like benzene (B151609) with a base such as sodium hydroxide (B78521) and a phase-transfer catalyst like tetra(n-butyl)ammonium hydrogensulfate to facilitate the reaction. cymitquimica.com The characterization of isopropyl methanesulfinate would show a distinct NMR pattern, with a doublet for the two methyl groups of the isopropyl moiety and a septet for the methine proton.

Homologues (Ethyl and Butyl Methanesulfinate): The lower homologue, ethyl methanesulfinate, is synthesized from methanesulfonic acid and triethyl orthoformate, which serves as both a reactant and a dehydrating agent. researchgate.net This method provides a high-purity product after distillation. researchgate.net The higher homologue, butyl methanesulfinate, is prepared from methanesulfonyl chloride and 1-butanol. nih.gov

Table 8.1.1: Synthesis and Characterization of Propyl Methanesulfinate and Its Analogues

| Compound Name | Reactants | Key Characterization Data (Expected/Reported) |

| Methanesulfinic acid, propyl ester | Methanesulfonyl chloride, n-Propanol | ¹H NMR: Triplet (CH₃), Sextet (CH₂), Triplet (OCH₂), Singlet (SCH₃) |

| Methanesulfinic acid, isopropyl ester | Methanesulfonyl chloride, Isopropanol | ¹H NMR: Doublet (2xCH₃), Septet (CH) |

| Methanesulfinic acid, ethyl ester | Methanesulfonic acid, Triethyl orthoformate | ¹H NMR: Triplet (CH₃), Quartet (OCH₂), Singlet (SCH₃) |

| Methanesulfinic acid, butyl ester | Methanesulfonyl chloride, 1-Butanol | ¹H NMR: Triplet (CH₃), Multiplet (2xCH₂), Triplet (OCH₂), Singlet (SCH₃) |

Functionalization Strategies for the Alkyl Moiety of Propyl Methanesulfinate

The functionalization of the alkyl chain of propyl methanesulfinate opens avenues for creating a diverse range of derivatives with tailored properties. While direct functionalization of the unactivated propyl chain can be challenging, several strategies can be envisioned based on general principles of organic synthesis.

One approach involves starting with a functionalized propanol (B110389) and then performing the esterification with methanesulfonyl chloride. For instance, using 3-bromo-1-propanol (B121458) would yield 3-bromopropyl methanesulfinate. The bromine atom can then serve as a handle for a variety of nucleophilic substitution reactions, allowing the introduction of azides, cyanides, or other functional groups.

Another strategy involves the synthesis of nanoparticles functionalized with propyl-sulfonic acid groups, which can be achieved by reacting silica-coated nanoparticles with 3-mercaptopropyl-trimethoxysilane followed by oxidation. scirp.orgscirp.org This demonstrates a method for introducing a propyl-sulfur linkage to a solid support, which could be adapted for the synthesis of functionalized propyl methanesulfinate analogues.

Synthesis and Evaluation of Stereoisomers and Enantiomerically Pure Propyl Methanesulfinate Analogues

The sulfur atom in a sulfinate ester is a stereocenter, meaning that propyl methanesulfinate can exist as a pair of enantiomers. The synthesis of enantiomerically pure sulfinate esters is of great interest due to their potential as chiral auxiliaries and their application in asymmetric synthesis.

A common strategy for obtaining enantiopure sulfinates is the reaction of a prochiral sulfinate with a chiral alcohol, leading to a mixture of diastereomers that can be separated by chromatography. Subsequent removal of the chiral auxiliary yields the enantiopure sulfinate ester. nih.gov

More advanced methods involve the use of organocatalysis. For example, enantioselective sulfinylation of alcohols can be achieved through the activation of sulfinates by forming mixed sulfinic anhydrides in the presence of a chiral catalyst. ntu.edu.sg This approach has been shown to be effective for a range of alkyl sulfinates, providing access to chiral sulfinyl derivatives with high optical purity. ntu.edu.sg Enzymatic resolutions have also been employed for the synthesis of chiral α-sulfinyl esters, offering a scalable and operationally simple method to obtain both enantiomers of a sulfoxide (B87167) precursor. nih.gov

Table 8.3.1: Approaches to Stereoisomerically Pure Propyl Methanesulfinate Analogues

| Method | Description | Key Features |

| Diastereomeric Resolution | Reaction with a chiral alcohol to form separable diastereomers, followed by removal of the chiral auxiliary. | Classical and reliable method. |

| Organocatalytic Asymmetric Sulfinylation | Enantioselective reaction of a sulfinate with an alcohol using a chiral catalyst. | High enantioselectivity for a broad range of substrates. ntu.edu.sg |

| Enzymatic Resolution | Use of lipases to selectively hydrolyze one enantiomer of a racemic sulfinyl ester. | Scalable and provides access to both enantiomers. nih.gov |

Incorporation of Propyl Methanesulfinate Moieties into Complex Molecular Architectures

The propyl methanesulfinate moiety can be incorporated into more complex molecules through various synthetic strategies. One of the most common methods involves the use of sulfinates as nucleophiles in substitution reactions. For example, a molecule containing a good leaving group can be reacted with a propyl methanesulfinate salt to introduce the desired moiety.

Furthermore, the development of cross-coupling reactions has provided powerful tools for forming carbon-sulfur bonds. While much of the research has focused on aryl sulfinates, the principles can be extended to alkyl sulfinates. For instance, palladium-catalyzed coupling of aryl halides or triflates with sodium methanesulfinate is a known method for the synthesis of aryl methyl sulfones, and similar strategies could be adapted for propyl methanesulfinate.

A recent example of incorporating a propyl-sulfur linkage involves the synthesis of 3-(propylthio)propane-1-sulfonic acid immobilized on magnetic nanoparticles, which acts as a catalyst in multicomponent reactions for the synthesis of complex heterocyclic compounds like dihydrotetrazolo[1,5-a]pyrimidines. nih.govnih.gov This highlights the utility of the propyl-sulfur motif in facilitating complex chemical transformations.

Bioisosteric Replacements and Their Synthetic Implications for Propyl Methanesulfinate Derivatives

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological effects, is a key strategy in drug design. nih.govnih.gov The propyl methanesulfinate group can be a subject of bioisosteric replacement to modulate properties such as solubility, metabolic stability, and target binding affinity.

A common bioisosteric replacement for an ester linkage is an amide, which can be synthetically achieved by reacting an activated carboxylic acid with an amine. In the context of propyl methanesulfinate, this would involve replacing the S-O bond with an S-N bond to form a sulfonamide. The synthesis of sulfonamides can be achieved through the reaction of a sulfonyl chloride with an amine.

Another potential bioisostere for the sulfinate group is the sulfilimine group. nih.gov Sulfilimines are aza-analogs of sulfoxides and have been explored as potential pharmacophores. nih.gov The synthesis of chiral sulfilimines can be achieved through the enantioselective sulfur alkylation of sulfenamides using organocatalysis. nih.gov

Furthermore, the entire propyl methanesulfinate moiety could be replaced by other groups with similar steric and electronic properties. For instance, a propyl group attached to other small, polar functional groups could be considered. The synthetic implications of such replacements would involve developing routes to link the propyl chain to the desired bioisosteric functional group.

Table 8.5.1: Potential Bioisosteric Replacements for the Propyl Methanesulfinate Moiety

| Original Group | Bioisosteric Replacement | Synthetic Implication |

| Sulfinate Ester (-SO-O-) | Sulfonamide (-SO₂-N-) | Reaction of a sulfonyl chloride with an amine. |

| Sulfinate (-SO-) | Sulfilimine (-S(N)-) | Enantioselective sulfur alkylation of sulfenamides. nih.gov |

| Propyl Group | Isopropyl, Cyclopropyl | Use of the corresponding isomeric alcohol in the initial esterification. |

| Ester Linkage (-O-) | Reverse Ester (-C(O)O-) | Requires a different synthetic approach, likely starting from a propyl-containing carboxylic acid derivative. |

Future Directions and Research Challenges in Propyl Methanesulfinate Chemistry

Unexplored Synthetic Pathways and Methodological Advancements for Propyl Methanesulfinate (B1228633)

The synthesis of sulfinate esters has traditionally relied on methods that, while effective, present challenges in terms of substrate availability, reaction conditions, and safety profiles. For propyl methanesulfinate, future research must focus on developing more efficient, robust, and accessible synthetic routes.

A primary challenge lies in moving beyond traditional precursors like thiols, which are often volatile and possess unpleasant odors. nih.gov Recent breakthroughs in sulfinate ester synthesis have pointed towards promising alternatives. One such avenue is the direct oxidation of thioesters, which are more stable and readily accessible starting materials. rsc.org A two-step, one-pot method involving the copper-catalyzed C–S bond formation from aryl iodides followed by direct oxidation offers a pathway to a diverse range of sulfinate esters and could be adapted for alkyl derivatives like propyl methanesulfinate. rsc.orgrsc.org

Furthermore, modern synthetic techniques offer significant opportunities for methodological advancement. Electrochemical synthesis, for instance, represents a green and efficient alternative, often proceeding under mild conditions without the need for harsh oxidants. rsc.orgacs.org Similarly, ultrasound-promoted oxidation has been shown to facilitate the smooth preparation of various sulfinate esters. rsc.org The development of reusable catalysts, such as cobalt nanocatalysts, also aligns with the need for more sustainable and economical processes. rsc.org A significant research challenge will be to systematically adapt and optimize these modern methods for the specific, high-yield synthesis of propyl methanesulfinate.

| Potential Synthetic Pathway | Key Starting Materials | Methodological Approach | Anticipated Advantages |

| Thioester Oxidation | Propyl thioacetate, Oxidant | Direct oxidation | Avoids use of volatile and odorous thiols; stable precursors. rsc.org |

| Electrochemical Synthesis | Propanethiol, Propanol (B110389) | Anodic oxidation | Mild conditions, high efficiency, reduced chemical waste. rsc.org |

| Ultrasound-Promoted Oxidation | Propanethiol, Propanol, NBS | Sonochemistry | Enhanced reaction rates and yields. rsc.org |

| Reusable Nanocatalysis | Propanethiol, Propanol | Heterogeneous catalysis (e.g., Co/N-SiO2-Ac) | Catalyst recyclability, process economy, sustainability. rsc.org |

| Sulfonyl Hydrazide Rearrangement | Methanesulfonyl hydrazide, Propanol | Copper or Palladium catalysis | Access from different classes of sulfur compounds. rsc.org |

Deepening Mechanistic Understanding through Advanced Experimental and Computational Techniques

A thorough understanding of reaction mechanisms is paramount for optimizing synthetic protocols and designing new transformations. For propyl methanesulfinate, significant gaps remain in our knowledge of its formation and reactivity at a molecular level. Future research should leverage a synergistic approach, combining advanced experimental and computational techniques to elucidate these mechanisms.

Computational chemistry , particularly Density Functional Theory (DFT), has proven to be a powerful tool for investigating the intricate pathways of organosulfur reactions. cymitquimica.com Such studies can map potential energy surfaces, identify transition states, and clarify the roles of catalysts and intermediates. For example, computational analysis could unravel the precise mechanism of copper-catalyzed formations of propyl methanesulfinate, determining whether it proceeds through intermediates like four-coordinated Cu(II) species, as has been proposed in related systems. cymitquimica.com

Experimentally, in-situ spectroscopic techniques such as process IR and NMR spectroscopy can provide real-time monitoring of reaction kinetics, allowing for the detection of transient intermediates that are invisible to traditional offline analysis. These experimental data provide crucial validation for computational models. The combination of these techniques can offer a comprehensive picture of, for instance, the isomerization of propyl methanesulfinate to its corresponding sulfone, a common transformation for sulfinate esters. rsc.org

| Technique | Application to Propyl Methanesulfinate | Potential Insights |

| Density Functional Theory (DFT) | Modeling synthetic and transformation pathways. | Elucidation of transition state structures, reaction energy barriers, and catalytic cycles. cymitquimica.com |

| In-situ NMR/IR Spectroscopy | Real-time monitoring of reactions. | Identification of transient intermediates, kinetic profiling, and reaction optimization. |

| Isotopic Labeling Studies | Tracing atomic pathways during reactions. | Confirmation of bond cleavage and formation sequences. cymitquimica.com |

| Kinetic and Thermodynamic Analysis | Studying reaction rates and equilibria. | Quantitative understanding of reaction dynamics and product stability. acs.org |

Expansion of Propyl Methanesulfinate's Role in Catalysis and Materials Science

While sulfinate esters are recognized as valuable synthetic intermediates, their direct application in catalysis and materials science remains largely untapped. Propyl methanesulfinate, as a fundamental alkyl sulfinate, is an ideal candidate for pioneering these new roles.

In materials science , a significant opportunity lies in the development of novel polymers. The acyclic diene metathesis (ADMET) polymerization of sulfonate ester monomers has been shown to produce degradable polyethylene-like materials. rsc.orgresearchgate.net A compelling future direction would be to investigate the synthesis and ADMET polymerization of diene-functionalized methanesulfinate monomers, potentially leading to a new class of poly(sulfinate)s . These materials could exhibit unique thermal, mechanical, and degradation properties, driven by the distinct nature of the sulfinate ester linkage in the polymer backbone.

In catalysis , propyl methanesulfinate could serve as a precursor to catalytically active species or as a key component in a catalytic cycle. Sulfinate esters are known precursors to sulfoxides and other organosulfur compounds. rsc.orgmdpi.com Research could explore the use of propyl methanesulfinate to generate specific chiral sulfoxide (B87167) ligands in situ for asymmetric catalysis. Furthermore, its role as a sulfenylating agent could be harnessed in the development of novel catalytic reactions for the synthesis of fine chemicals and pharmaceuticals. chemrevlett.com

| Field of Application | Proposed Role for Propyl Methanesulfinate | Research Objective | Potential Impact |

| Materials Science | Monomer for novel polymers | Synthesize and polymerize diene-functionalized propyl methanesulfinate analogues. | Creation of new degradable polymers with tunable properties. rsc.orgresearchgate.net |

| Materials Science | Precursor to functional materials | Use as a building block for organosulfur materials with specific electronic or optical properties. | Development of advanced materials for electronics or photonics. nih.gov |

| Homogeneous Catalysis | Precursor to chiral ligands | Develop methods for the in-situ generation of chiral methanesulfinyl-containing ligands. | New tools for asymmetric synthesis. nih.govresearchgate.net |

| Fine Chemical Synthesis | Versatile synthetic building block | Employ as a key intermediate in the multi-step synthesis of complex molecules. | More efficient and novel routes to pharmaceuticals and agrochemicals. nih.gov |

Integration with Artificial Intelligence and Machine Learning in Propyl Methanesulfinate Research

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is creating a paradigm shift in how chemical research is conducted. For propyl methanesulfinate, these computational tools offer a powerful means to accelerate discovery and overcome complex challenges.

De Novo Design and Property Prediction: Machine learning algorithms can be used to design new molecules with desired properties. By learning the structure-property relationships of existing organosulfur compounds, an ML model could propose modifications to the propyl methanesulfinate structure to create new compounds with enhanced catalytic activity or specific material characteristics. This data-driven approach can guide synthetic efforts toward the most promising targets.

| AI/ML Application | Specific Goal for Propyl Methanesulfinate | Expected Outcome |

| Reaction Prediction | Identify optimal conditions and novel pathways for synthesis. | Accelerated discovery of efficient and robust synthetic methods. chemistryworld.com |

| Property Screening | Predict physical, chemical, and material properties. | Prioritization of synthetic targets for catalysis and materials science. |

| Mechanistic Analysis | Analyze computational data to identify key reaction features. | Deeper and faster insights into complex reaction mechanisms. |

| Automated Synthesis | Integrate with robotic platforms for synthesis and testing. | High-throughput synthesis and screening of propyl methanesulfinate derivatives. technologynetworks.com |

Addressing Green Chemistry Imperatives in the Synthesis and Use of Propyl Methanesulfinate

The principles of green chemistry must be a cornerstone of future research involving propyl methanesulfinate. The goal is to develop processes that are not only efficient but also environmentally benign and inherently safer.

Atom Economy and Energy Efficiency: Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product (high atom economy). Catalytic methods are inherently superior in this regard. rsc.org Exploring energy-efficient activation methods, such as electrochemistry or photochemistry, can significantly reduce the environmental footprint of propyl methanesulfinate synthesis compared to conventional heating. rsc.org

Catalyst and Waste Management: The development and use of recyclable heterogeneous catalysts, such as the nanocatalysts mentioned previously, is a key green strategy. rsc.org Furthermore, designing reaction pathways that minimize the formation of byproducts, such as the disproportionation products often seen in sulfinic acid chemistry, will reduce downstream separation and waste treatment costs. rsc.org Phase-transfer catalysis is another strategy that can enhance reaction efficiency and simplify product separation, contributing to a greener process. mdpi.com

| Green Chemistry Principle | Strategy for Propyl Methanesulfinate | Research Challenge |

| Safer Starting Materials | Replace propanethiol with more stable precursors (e.g., propyl thioester). | Develop efficient C-S bond formation and oxidation protocols for these alternative precursors. rsc.org |

| Energy Efficiency | Employ electrochemical, sonochemical, or photochemical methods. | Optimize reactor design and reaction conditions for scalability and efficiency. rsc.org |

| Catalyst Recycling | Utilize heterogeneous or magnetically separable nanocatalysts. | Ensure catalyst stability, activity, and low leaching over multiple reaction cycles. rsc.org |

| Waste Reduction | Design high-selectivity reactions to avoid byproducts. | Deepen mechanistic understanding to control reaction pathways and suppress side reactions. |

| Benign Solvents | Use water, supercritical fluids, or bio-based solvents. | Investigate the solubility and reactivity of propyl methanesulfinate in green solvent systems. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing methanesulfinic acid, propyl ester with high purity?

- Methodology : Esterification of methanesulfinic acid with propanol under acidic catalysis (e.g., H₂SO₄) at controlled temperatures (60–80°C) yields the target compound. Purification via fractional distillation or preparative GC-MS is recommended to achieve >95% purity. Reaction progress can be monitored using FT-IR to track the disappearance of the sulfinic acid -SOOH peak (1720 cm⁻¹) .

- Data Contradictions : Some protocols suggest using anhydrous conditions to avoid hydrolysis, while others report successful synthesis in aqueous-organic biphasic systems. Validate conditions based on target yield and side-product profiles .

Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic techniques?

- Analytical Workflow :

- GC-MS : Use a polar capillary column (e.g., DB-WAX) with a temperature gradient (50°C to 250°C at 10°C/min) for separation. The molecular ion [M⁺] at m/z 138 (C₄H₁₀O₃S) and fragment ions at m/z 97 (CH₃SO₂⁻) and 57 (C₃H₇⁺) confirm identity .

- NMR : ¹H NMR shows a triplet for the propyl -CH₂O group (δ 4.1–4.3 ppm) and a singlet for the methylsulfinyl group (δ 3.2 ppm) .

- Pitfalls : Overlapping signals in crowded spectral regions (e.g., δ 1.0–1.5 ppm for propyl chain) may require 2D NMR (HSQC, COSY) for resolution .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) due to potential respiratory and dermal irritation. Toxicity data from analogous sulfinates (e.g., LD₅₀ > 500 mg/kg in rats) suggest moderate acute toxicity .

- Storage : Store under nitrogen at 4°C in amber glass to prevent oxidation. Degradation products (e.g., sulfonic acids) can form under prolonged light exposure .

Advanced Research Questions

Q. How does the propyl ester group influence the compound’s reactivity in radical-mediated reactions?

- Mechanistic Insight : The sulfinic acid ester acts as a radical scavenger, with the propyl chain modulating solubility in nonpolar media. Kinetic studies using pulse radiolysis show a reaction rate constant (k) of 1.2 × 10⁹ M⁻¹s⁻¹ with hydroxyl radicals, comparable to shorter-chain analogs .

- Experimental Design : Use ESR spectroscopy with spin traps (e.g., DMPO) to detect transient radical adducts. Compare reactivity with methyl and ethyl esters to isolate steric/electronic effects .

Q. What strategies resolve contradictions in reported stability profiles of methanesulfinic acid esters under varying pH?

- Data Reconciliation : Conflicting stability data arise from hydrolysis kinetics. At pH < 3, the ester hydrolyzes to methanesulfinic acid (t₁/₂ = 2 h at 25°C). At pH 7–9, oxidation to methanesulfonic acid dominates. Use HPLC-UV (λ = 210 nm) to quantify degradation pathways .

- Advanced Modeling : Apply QSPR (Quantitative Structure-Property Relationship) models to predict hydrolysis rates based on ester chain length and solvent polarity .

Q. How can computational chemistry optimize the design of derivatives with enhanced bioactivity?

- Methodology :

- Docking Studies : Screen derivatives against target enzymes (e.g., tyrosinase) using AutoDock Vina. The propyl ester’s hydrophobic interactions improve binding affinity (ΔG = −8.2 kcal/mol) compared to methyl analogs .

- MD Simulations : Simulate solvation dynamics in lipid bilayers to assess membrane permeability. The propyl chain enhances logP by 0.8 units vs. methyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.